2-(2-Chlorophenoxy)-2-methylpropanoic acid
Overview
Description
2-(2-Chlorophenoxy)-2-methylpropanoic acid is a chemical compound that belongs to the class of phenoxypropanoic acids. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The compound of interest has a chlorinated phenoxy group attached to a methylpropanoic acid moiety, which could imply certain physical and chemical properties as well as biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a general synthesis of 2-alkoxy-2-phenylpropanoic acids has been reported, which involves the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring opening to yield the corresponding alcohols, which are then oxidized to the carboxylic acids . Although the specific synthesis of 2-(2-chlorophenoxy)-2-methylpropanoic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-chlorophenoxy)-2-methylpropanoic acid has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid shows that the molecules form hydrogen-bonded cyclic dimers and have a synplanar-synplanar side-chain conformation . Another study on the optically active form of 2-(4-chlorophenoxy)propionic acid reveals that the carboxylic acid group adopts an antiplanar conformation and forms a catemer motif . These findings provide insights into the possible conformational preferences of 2-(2-chlorophenoxy)-2-methylpropanoic acid.
Chemical Reactions Analysis
The reactivity of phenoxypropanoic acid derivatives can be inferred from studies on similar compounds. For instance, the Baker-Venkatraman transformation has been employed to synthesize 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones from related aroyloxyacetophenones . This suggests that 2-(2-chlorophenoxy)-2-methylpropanoic acid could undergo similar transformations, leading to a variety of potential derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-chlorophenoxy)-2-methylpropanoic acid can be extrapolated from related compounds. For example, the crystal structure analysis of similar molecules provides information on their solid-state properties, such as molecular conformation and packing . The solubility, melting point, and other physicochemical properties would be influenced by the presence of the chlorophenoxy group and the methylpropanoic acid structure. Additionally, the presence of a chloro substituent could affect the compound's reactivity and interaction with biological targets.
Scientific Research Applications
Pharmacology and Drug Metabolism :
- Clofibrate, a drug metabolized into 2-(4′-chlorophenoxy)-2-methylpropanoic acid, forms four glucuronic acid conjugates in human urine. These conjugates differ structurally at the glucuronic acid moiety, presenting as α- and β-anomers in both pyranose and furanose forms (Hignite et al., 1981).
- Degradation studies of ciprofibrate, which yields 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, reveal various byproducts under neutral and basic conditions, providing insights into its metabolic pathways (Dulayymi et al., 1993).
- Fenofibrate and isopropyl clofibrate, containing 2-(4-chlorophenoxy)-2-methylpropanoic acid structures, have been studied for their polymorphic forms and molecular interactions, critical for understanding their pharmacological properties (Balendiran et al., 2012).
Environmental Science and Herbicide Analysis :
- Research on chlorophenoxy acid herbicides, including compounds similar to 2-(2-chlorophenoxy)-2-methylpropanoic acid, has developed methods for detecting trace levels of these pesticides in water. Techniques like HPLC with electrochemical detection enhance the analysis of environmental herbicide residues (Wintersteiger et al., 1999).
- Adsorption studies of phenoxyacid compounds on clay surfaces, including (4-chloro-2-methylphenoxy)acetic acid, help understand the environmental fate and mobility of these herbicides (Ramalho et al., 2013).
Organic Chemistry and Reaction Mechanisms :
- The use of 2-chloro-2-methylpropanoic ester in glycosidation reactions demonstrates its utility in organic synthesis. This compound facilitates the efficient glycosidation of sterically hindered alcohols under mild conditions (Szpilman & Carreira, 2009).
- Research into the reactivity of acid chlorides, including 2-(2-arylazophenoxy)-2-methylpropanoic acids, has led to the discovery of novel intramolecular ortho-chlorination reactions. This provides valuable insights for synthetic chemistry applications (Byers et al., 1981).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSWIRBIUYYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169769 | |
Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-2-methylpropanoic acid | |
CAS RN |
17413-79-5 | |
Record name | 2-(2-Chlorophenoxy)-2-methylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17413-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-(o-chlorophenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenoxy)-2-methyl-propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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